IP3K Inhibitor
Overview
Description
2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the formula C₆H₂(NO₂)₃OH. It is a yellow crystalline solid that is highly acidic and has a bitter taste. Historically, it has been used as an explosive, a dye, and an antiseptic .
Mechanism of Action
Mode of Action
IP3K inhibitors interact with their targets by inhibiting the PI3K/AKT/mTOR signaling pathway . This pathway is one of the most important intracellular pathways, regulating cell growth, motility, survival, metabolism, and angiogenesis . Inhibition of PI3K can result in both decreased cellular proliferation and increased cellular death . Some inhibitors, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability in cell lines and mouse xenograft models, compared to other PI3K inhibitors . This increased potency was mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .
Biochemical Pathways
The PI3K/AKT/mTOR signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression . This pathway is often implicated in resistance to anticancer therapies . Dysfunction of components of this pathway, such as hyperactivity of PI3K, loss of function of PTEN, and gain-of-function of AKT, are notorious drivers of treatment resistance and disease progression in cancer .
Pharmacokinetics
The pharmacokinetics of IP3K inhibitors vary depending on the specific compound. For example, alpelisib, a PI3Kα isoform-selective inhibitor, has favorable pharmacokinetic properties, with rapid absorption, limited CYP P450-mediated metabolism, and predominant biliary excretion, with a half-life of 17.5 ± 5.9 hours . There is no need for dose adaptation in mild and moderate renal impaired and mild to severe hepatic impaired patients .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by IP3K inhibitors can lead to decreased tumor progression . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .
Action Environment
The action of IP3K inhibitors can be influenced by various environmental factors. For instance, the efficacy of PI3K inhibitors can be affected by the presence of additional alterations in PI3K pathway members or activation of receptor tyrosine kinases . Furthermore, abnormal PI3K signaling can contribute to the development of resistance to treatment through multiple mechanisms in breast cancer, highlighting the potential of PI3K inhibitors in preventing or reverting tumor resistance and disease progression .
Biochemical Analysis
Biochemical Properties
The IP3K inhibitor interacts with the PI3K enzymes, which are part of the PI3K/AKT/mTOR pathway . This pathway regulates cellular functions such as growth and survival . The inhibitors block this pathway, thus slowing down cancer growth . They are subdivided into dual PI3K/mTOR inhibitors, pan-PI3K inhibitors, and isoform-specific inhibitors .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, IP3K inhibitors cause cell death, inhibit the proliferation of malignant cells, and interfere with several signaling pathways .
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. It inhibits one or more of the PI3K enzymes, which are part of the PI3K/AKT/mTOR pathway . This pathway regulates cellular functions such as growth and survival . The inhibitors block this pathway, thus slowing down cancer growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The this compound is involved in the PI3K/AKT/mTOR pathway . This pathway regulates cellular functions such as growth and survival . The inhibitors block this pathway, thus slowing down cancer growth .
Transport and Distribution
The this compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol. The process involves two main steps:
Sulfonation of Phenol: Phenol is first treated with concentrated sulfuric acid to form phenol-2,4-disulfonic acid.
Nitration: The phenol-2,4-disulfonic acid is then treated with concentrated nitric acid to introduce nitro groups at the 2, 4, and 6 positions, resulting in 2,4,6-trinitrophenol
Industrial Production Methods: In industrial settings, the synthesis of 2,4,6-trinitrophenol follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The process involves the use of large reactors and precise temperature control to manage the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction of 2,4,6-trinitrophenol typically leads to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating mixtures.
Major Products:
Oxidation: Products vary based on the oxidizing agent used.
Reduction: Aminophenols are common products.
Substitution: Various substituted phenols depending on the electrophile.
Scientific Research Applications
2,4,6-Trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting metals and in the synthesis of other chemicals.
Biology: Employed in histological staining techniques.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and as a precursor for other chemical compounds
Comparison with Similar Compounds
2,4,6-Trinitrophenol is often compared with other nitrophenols such as 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. These compounds share similar structures but differ in the number and position of nitro groups:
2-Nitrophenol: Contains one nitro group and is less acidic than 2,4,6-trinitrophenol.
4-Nitrophenol: Also contains one nitro group and has different reactivity.
2,4-Dinitrophenol: Contains two nitro groups and is less acidic but still highly reactive
2,4,6-Trinitrophenol is unique due to its three nitro groups, which confer high acidity and explosive properties, making it more reactive and useful in various applications compared to its counterparts .
Properties
IUPAC Name |
6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBPUYZPWNNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587903 | |
Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519178-28-0 | |
Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TNP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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